Cas no 2157031-56-4 (1-(4-aminooxan-3-yl)oxy-3-fluoropropan-2-ol)

1-(4-aminooxan-3-yl)oxy-3-fluoropropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2157031-56-4
- 1-[(4-aminooxan-3-yl)oxy]-3-fluoropropan-2-ol
- EN300-1651658
- 1-(4-aminooxan-3-yl)oxy-3-fluoropropan-2-ol
-
- インチ: 1S/C8H16FNO3/c9-3-6(11)4-13-8-5-12-2-1-7(8)10/h6-8,11H,1-5,10H2
- InChIKey: VULPXCPYAPOHNP-UHFFFAOYSA-N
- ほほえんだ: FCC(COC1COCCC1N)O
計算された属性
- せいみつぶんしりょう: 193.11142153g/mol
- どういたいしつりょう: 193.11142153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 64.7Ų
1-(4-aminooxan-3-yl)oxy-3-fluoropropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1651658-1.0g |
1-[(4-aminooxan-3-yl)oxy]-3-fluoropropan-2-ol |
2157031-56-4 | 1.0g |
$1701.0 | 2023-07-10 | ||
Enamine | EN300-1651658-5000mg |
1-[(4-aminooxan-3-yl)oxy]-3-fluoropropan-2-ol |
2157031-56-4 | 5000mg |
$3894.0 | 2023-09-21 | ||
Enamine | EN300-1651658-10000mg |
1-[(4-aminooxan-3-yl)oxy]-3-fluoropropan-2-ol |
2157031-56-4 | 10000mg |
$5774.0 | 2023-09-21 | ||
Enamine | EN300-1651658-0.1g |
1-[(4-aminooxan-3-yl)oxy]-3-fluoropropan-2-ol |
2157031-56-4 | 0.1g |
$1496.0 | 2023-07-10 | ||
Enamine | EN300-1651658-0.25g |
1-[(4-aminooxan-3-yl)oxy]-3-fluoropropan-2-ol |
2157031-56-4 | 0.25g |
$1564.0 | 2023-07-10 | ||
Enamine | EN300-1651658-10.0g |
1-[(4-aminooxan-3-yl)oxy]-3-fluoropropan-2-ol |
2157031-56-4 | 10.0g |
$7312.0 | 2023-07-10 | ||
Enamine | EN300-1651658-2500mg |
1-[(4-aminooxan-3-yl)oxy]-3-fluoropropan-2-ol |
2157031-56-4 | 2500mg |
$2631.0 | 2023-09-21 | ||
Enamine | EN300-1651658-0.5g |
1-[(4-aminooxan-3-yl)oxy]-3-fluoropropan-2-ol |
2157031-56-4 | 0.5g |
$1632.0 | 2023-07-10 | ||
Enamine | EN300-1651658-5.0g |
1-[(4-aminooxan-3-yl)oxy]-3-fluoropropan-2-ol |
2157031-56-4 | 5.0g |
$4930.0 | 2023-07-10 | ||
Enamine | EN300-1651658-250mg |
1-[(4-aminooxan-3-yl)oxy]-3-fluoropropan-2-ol |
2157031-56-4 | 250mg |
$1235.0 | 2023-09-21 |
1-(4-aminooxan-3-yl)oxy-3-fluoropropan-2-ol 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
1-(4-aminooxan-3-yl)oxy-3-fluoropropan-2-olに関する追加情報
1-(4-Aminooxan-3-yl)oxy-3-fluoropropan-2-ol (CAS No. 2157031-56-4): A Comprehensive Overview
1-(4-Aminooxan-3-yl)oxy-3-fluoropropan-2-ol, also identified by its CAS registry number 2157031-56-4, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique structure featuring a fluorinated alcohol group and an oxazolidinone ring, has garnered attention due to its potential in drug development, material science, and environmental chemistry. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties and utility.
The molecular structure of 1-(4-Aminooxan-3-yl)oxy-3-fluoropropan-2-ol comprises a central oxazolidinone ring, which is a five-membered heterocyclic structure containing an oxygen atom and an amine group. The presence of the fluorine atom at the third position of the propanol chain introduces unique electronic and steric properties, making this compound highly reactive in various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of antibiotics and antiviral agents.
One of the most notable applications of CAS No. 2157031-56-4 is in the field of medicinal chemistry. Researchers have leveraged its structural features to design novel drug candidates with enhanced bioavailability and efficacy. For instance, its ability to form stable amide bonds has made it a valuable building block in peptide synthesis. Additionally, the compound's fluorinated alcohol group facilitates selective oxidation reactions, enabling the creation of complex molecular architectures.
In terms of synthesis, 1-(4-Aminooxan-3-yloxy)-3-fluoropropanol can be prepared via a variety of routes, including nucleophilic substitution, Michael addition, and ring-opening reactions. Recent advancements in catalytic asymmetric synthesis have further expanded its synthetic scope, allowing for the preparation of enantiomerically enriched derivatives. These derivatives are particularly valuable in chiral recognition studies and enantioselective catalysis.
The physical properties of CAS No. 2157031 are also worth noting. Its melting point, boiling point, and solubility characteristics make it suitable for use in both laboratory-scale experiments and large-scale industrial processes. Moreover, computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns, aiding in the rational design of new chemical reactions.
From an environmental perspective, understanding the degradation pathways of 1-(4-Aminooxan) is crucial for assessing its potential impact on ecosystems. Recent research has demonstrated that this compound undergoes rapid hydrolysis under alkaline conditions, minimizing its persistence in aqueous environments. Such findings underscore its suitability for use in green chemistry applications.
In conclusion, CAS No. 2157031 represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features, coupled with recent advancements in synthetic methodologies and computational modeling, position it as a key player in modern chemical research. As ongoing studies continue to uncover new aspects of its properties and utility, this compound is poised to make significant contributions to the advancement of science and technology.
2157031-56-4 (1-(4-aminooxan-3-yl)oxy-3-fluoropropan-2-ol) 関連製品
- 1225346-96-2(2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol)
- 2228372-29-8(1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine)
- 2228640-27-3(methyl 5-(1-acetylcyclopropyl)thiophene-3-carboxylate)
- 182344-55-4(2-chloro-4-(propan-2-yl)-1,3-benzothiazole)
- 1216835-39-0(N-(4-methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)
- 845673-67-8(4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid)
- 2034393-81-0(N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-(1H-indol-3-yl)acetamide)
- 40423-59-4(2-Chloro-5-fluoro-4-propoxypyrimidine)
- 1030433-47-6(5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)
- 1517974-95-6(2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)




